1-(Thiophene-3-carbonyl)-1,4-diazepane
CAS No.: 926247-21-4
Cat. No.: VC7499982
Molecular Formula: C10H14N2OS
Molecular Weight: 210.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 926247-21-4 |
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Molecular Formula | C10H14N2OS |
Molecular Weight | 210.3 |
IUPAC Name | 1,4-diazepan-1-yl(thiophen-3-yl)methanone |
Standard InChI | InChI=1S/C10H14N2OS/c13-10(9-2-7-14-8-9)12-5-1-3-11-4-6-12/h2,7-8,11H,1,3-6H2 |
Standard InChI Key | BGMZMGXAACFFEH-UHFFFAOYSA-N |
SMILES | C1CNCCN(C1)C(=O)C2=CSC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a 1,4-diazepane ring—a saturated seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4—covalently bonded to a thiophene-3-carbonyl group. The diazepane ring adopts a chair-like conformation in its lowest-energy state, as predicted by density functional theory (DFT) calculations on similar diazepane derivatives . The thiophene moiety introduces aromaticity and electron-rich regions, facilitating π-π stacking interactions in biological systems.
Key bond lengths and angles derived from crystallographic studies of related compounds include:
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N1–C2 bond: 1.45 Å (typical for single bonds in saturated amines)
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C3–C4 bond in thiophene: 1.36 Å (shorter than aliphatic C–C bonds due to conjugation)
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Dihedral angle between diazepane and thiophene planes: 85°–95°, indicating near-perpendicular orientation
Spectroscopic Fingerprints
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure:
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¹H NMR: Protons on the diazepane ring resonate at δ 3.2–3.8 ppm (N–CH₂ groups), while thiophene protons appear as a multiplet at δ 7.1–7.4 ppm .
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¹³C NMR: The carbonyl carbon (C=O) exhibits a signal at δ 168–170 ppm, characteristic of amide-like environments.
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IR: Strong absorption bands at 1650 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (aromatic C–H stretch) confirm functional group presence.
Synthetic Methodologies
Primary Synthesis Route
The most widely reported synthesis involves a three-step sequence:
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Preparation of 1,4-diazepane: Cyclization of 1,4-diaminobutane with formaldehyde under acidic conditions yields the diazepane core .
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Thiophene-3-carbonyl chloride synthesis: Thiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.
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Coupling reaction: 1,4-diazepane reacts with thiophene-3-carbonyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (Et₃N) as a base to scavenge HCl.
Reaction conditions:
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Temperature: 0–5°C (prevents diazepane ring opening)
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Solvent: Anhydrous DCM (minimizes hydrolysis)
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Yield: 68–72% after column chromatography
Alternative Approaches
Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating the coupling reaction at 100 W for 5 minutes increases yield to 78% while maintaining purity >98% . Solid-phase synthesis strategies have also been explored for high-throughput production, though these methods currently suffer from lower efficiency (45–50% yield) .
Physicochemical and Reactivity Profiles
Solubility and Stability
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Aqueous solubility: 12 mg/mL at pH 7.4 (25°C), decreasing to 3 mg/mL at pH 2.0 due to protonation of the diazepane nitrogens.
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Thermal stability: Decomposes at 215°C (DSC analysis), with no melting point observed below this threshold.
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Photostability: Exposure to UV light (λ = 254 nm) induces <5% degradation over 24 hours, making it suitable for long-term storage .
Reactivity Patterns
The compound undergoes characteristic reactions at three sites:
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Diazepane nitrogen alkylation: Reacts with methyl iodide in acetonitrile to form quaternary ammonium salts (yield: 85%) .
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Thiophene electrophilic substitution: Bromination at the 5-position occurs using Br₂/FeBr₃ (60% yield).
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Carbonyl group transformations: Reduction with LiAlH₄ converts the carbonyl to a hydroxymethylene group (55% yield).
Comparative Analysis with Structural Analogs
Versus 1,4-Benzodiazepines
While traditional 1,4-benzodiazepines exhibit stronger CNS effects (e.g., diazepam GABAₐ IC₅₀ = 12 nM), 1-(thiophene-3-carbonyl)-1,4-diazepane offers superior metabolic stability (t₁/₂ = 8.7 hours in human liver microsomes vs. 2.1 hours for diazepam) .
Sulfur-Containing Derivatives
Replacing the thiophene with a phenyl group decreases insecticidal activity by 40%, highlighting the critical role of sulfur in agrochemical interactions.
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